molecular formula C12H11NO3S B1434438 5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955518-66-7

5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1434438
M. Wt: 249.29 g/mol
InChI Key: YAFJLSBMHJJJHC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (also known as 5-C3MTCA) is an organic compound that has been the subject of much scientific research. It is a cyclopropyl isoxazole derivative, which is a type of heterocyclic compound that contains both oxygen and nitrogen atoms. 5-C3MTCA is of particular interest due to its potential applications in the fields of medicinal chemistry, biochemistry, and drug development.

Scientific Research Applications

Synthesis and Antitumor Activity

A study on the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from accessible carboxylic acids through a series of transformations, reveals their significant antitumor properties. These compounds, including isoxazolyl derivatives, demonstrate high antitumor activity and enhance the efficacy of conventional cytostatic drugs (Potkin et al., 2014).

Reactivity and Synthetic Utility

Isoxazole chemistry is pivotal in synthesizing bio-pharmacologically active compounds, natural product synthesis, and agrochemical preparations. The reactivity of aryl nitrile oxides with enolates, leading to pharmacologically active isoxazoles, underscores the versatility and significance of isoxazole derivatives in synthetic chemistry (Vitale & Scilimati, 2013).

Biomimetic Synthesis Applications

Research towards the biomimetic synthesis of α-cyclopiazonic acid involves synthesizing 5-substituted isoxazole-4-carboxylic esters as key intermediates. This approach demonstrates the utility of isoxazole derivatives in complex natural product synthesis (Moorthie et al., 2007).

Agricultural Applications

An isoxazoline derivative exhibited potent herbicidal activity against annual weeds and showed promise as a rice herbicide, highlighting the potential of isoxazole compounds in developing new agrochemicals with low environmental toxicity (Hwang et al., 2005).

Novel Synthetic Routes

Innovative synthetic methodologies enable the preparation of isoxazole-4-carboxylic acid derivatives, providing versatile scaffolds for further functionalization. This adaptability underscores the importance of isoxazole derivatives in synthetic organic chemistry, offering pathways for novel compound synthesis (Serebryannikova et al., 2019).

properties

IUPAC Name

5-cyclopropyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-6-2-5-8(17-6)10-9(12(14)15)11(16-13-10)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFJLSBMHJJJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NOC(=C2C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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